molecular formula C29H29N3O4S B2826769 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 422278-97-5

2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2826769
CAS No.: 422278-97-5
M. Wt: 515.63
InChI Key: YHKVEEDSPWHYIK-UHFFFAOYSA-N
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Description

This compound belongs to the 3,4-dihydroquinazolin-4-one family, characterized by a bicyclic quinazolinone core fused with a dihydro ring system. Its structure includes:

  • A 3-benzyl group at position 3, contributing to hydrophobic interactions in biological systems.
  • A morpholin-4-yl moiety at position 6, which enhances solubility and modulates pharmacokinetic properties.
  • A sulfanyl linker at position 2, connected to a 5-acetyl-2-methoxyphenylmethyl group. The acetyl and methoxy substituents on the aromatic ring may influence electronic effects and binding affinity.

Properties

IUPAC Name

2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-benzyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-20(33)22-8-11-27(35-2)23(16-22)19-37-29-30-26-10-9-24(31-12-14-36-15-13-31)17-25(26)28(34)32(29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKVEEDSPWHYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl and Thio Groups: The benzyl and thio groups are attached using suitable reagents and conditions, such as thiolation and alkylation reactions.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one depends on its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Key Observations:

Triazole-containing analogs (e.g., 618432-50-1) exhibit higher polarity, correlating with improved solubility and anticancer activity .

Substituent Effects: The morpholin-4-yl group in the target compound may enhance blood-brain barrier penetration compared to methoxy or ethoxy substituents . Sulfanyl linkers in all analogs facilitate covalent or non-covalent interactions with cysteine residues in enzymes .

Synthetic Routes :

  • The target compound’s synthesis likely involves:
  • Condensation of a benzylamine derivative with a ketone precursor.
  • Sulfanyl group introduction via nucleophilic substitution, similar to methods in and .
    • Yields for analogous compounds range from 70–90% when using ionic liquid catalysts (cf. ) .

Research Findings and Implications

Bioactivity Profiling :

  • Clustering analysis () suggests compounds with morpholine and sulfanyl groups (e.g., target compound) may share bioactivity profiles with kinase inhibitors like imatinib .
  • The acetyl-methoxy aromatic moiety could mimic ATP-binding motifs in kinases, as seen in lapatinib derivatives .

Limitations: No direct cytotoxicity or pharmacokinetic data exists for the target compound; predictions are based on structural analogs. Substituent steric effects (e.g., benzyl vs. tert-butyl) require experimental validation for target engagement.

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